Leucomycin A4
Overview
Description
Leucomycin A4 is a major metabolite from the leucomycin complex, a family of closely related macrocyclic lactone antibiotics produced by the bacterium Streptomyces kitasatoensis. Discovered in 1953, this compound is one of the more potent antibiotics within this complex, exhibiting significant activity against a variety of bacteria, including Staphylococcus aureus, Bacillus subtilis, Corynebacterium diphtheriae, Neisseria gonorrhoeae, and Haemophilus influenzae .
Mechanism of Action
Target of Action
Leucomycin A4, a major metabolite from the leucomycin complex, is a potent antibiotic produced by Streptomyces kitasatoensis . It is active against a variety of bacteria, including S. aureus, B. subtilis, C. diphtheriae, N. gonorrhoeae, and H. influenzae . These bacteria are the primary targets of this compound.
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and proliferation. By interfering with protein synthesis, this compound prevents bacteria from producing essential proteins, leading to bacterial cell death .
Biochemical Analysis
Biochemical Properties
Leucomycin A4 has potent activity against a variety of bacteria, including S. aureus, B. subtilis, C. diphtheriae, N. gonorrhoeae, and H. influenzae
Cellular Effects
This compound exerts its effects on various types of cells, primarily bacterial cells. It influences cell function by interfering with protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the bacterial ribosome, inhibiting protein synthesis . This interference with protein synthesis can lead to changes in gene expression and ultimately cell death.
Temporal Effects in Laboratory Settings
Some of these degradation products present no antibacterial activity but present toxicity, which can cause undesirable side effects for patients .
Transport and Distribution
Given its antibacterial activity, it is likely transported into bacterial cells where it can exert its effects .
Subcellular Localization
The subcellular localization of this compound is likely within the bacterial cells it targets, specifically at the ribosomes where it inhibits protein synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of leucomycin A4 involves complex synthetic routes, including acetylation, and acid and alkaline hydrolysis. The structures of this compound and its related compounds are determined through various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and ultraviolet (UV) spectroscopy .
Industrial Production Methods
Industrial production of this compound primarily relies on fermentation by the microorganism Streptomyces kitasatoensis. During the fermentation process, degradation products can be produced under acidic conditions, which may present toxicity and undesirable side effects .
Chemical Reactions Analysis
Types of Reactions
Leucomycin A4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, and various organic solvents. The conditions for these reactions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various acetylated and deacetylated derivatives, which are characterized by their unique spectroscopic features .
Scientific Research Applications
Leucomycin A4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure and reactivity of macrocyclic lactone antibiotics.
Biology: Investigated for its antibacterial properties and its effects on various bacterial strains.
Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by gram-positive bacteria.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products
Comparison with Similar Compounds
Leucomycin A4 is part of a family of closely related compounds, including leucomycin A1, A3, A5, A6, A7, A8, A9, and A13. These compounds share similar structures and antibacterial properties but differ in their specific chemical modifications and spectroscopic features. This compound is unique in its potent activity against a broad spectrum of bacteria and its specific structural characteristics .
List of Similar Compounds
- Leucomycin A1
- Leucomycin A3
- Leucomycin A5
- Leucomycin A6
- Leucomycin A7
- Leucomycin A8
- Leucomycin A9
- Leucomycin A13
Properties
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H67NO15/c1-11-15-31(46)55-39-26(5)52-33(22-41(39,7)49)56-36-25(4)53-40(35(48)34(36)42(8)9)57-37-28(18-19-43)20-23(2)29(45)17-14-12-13-16-24(3)51-32(47)21-30(38(37)50-10)54-27(6)44/h12-14,17,19,23-26,28-30,33-40,45,48-49H,11,15-16,18,20-22H2,1-10H3/b13-12+,17-14+/t23-,24-,25-,26+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTMRUKLMXPAKO-RXUUKHTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)C)C)O)C)CC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H67NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18361-46-1 | |
Record name | Leucomycin A4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18361-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucomycin A4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEUCOMYCIN A4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP88W7ZP3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural difference between Leucomycin A4 and Leucomycin A3?
A1: this compound differentiates itself from Leucomycin A3 by the substitution at the 4-O position of the mycarose sugar moiety. While Leucomycin A3 possesses a 4-O-isovaleryl group, this compound has a 4-O-n-butyryl group instead. [] This seemingly minor alteration can potentially influence the molecule's binding affinity to its target and subsequently affect its biological activity.
Q2: How do the structures of this compound, A6, and A8 relate to each other?
A2: this compound, A6, and A8 belong to a subset of Leucomycin components that share a common structural feature: an O-acetyl group on C-3 of the 16-membered lactone ring. [] They primarily differ in the acyl substituent at the 4-O position of the mycarose sugar. This compound bears a 4-O-n-butyryl group, A6 carries a 4-O-propionyl group, and A8 possesses a 4-O-acetyl group. [] These variations in the acyl chain length may influence their pharmacological properties.
Q3: Besides structural characterization, what other information is available about this compound based on the provided research papers?
A3: The provided research papers primarily focus on the structural elucidation of this compound and its related components. [, ] Information regarding its interaction with targets, downstream effects, stability, catalytic properties, computational modeling, SAR, formulation, regulations, PK/PD, efficacy, resistance mechanisms, toxicology, delivery strategies, biomarkers, environmental impact, or other aspects you listed is not available in these research papers.
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